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The Structural and Functional Landscape of DSPE-PEG-Maleimide 5000: A Technical Guide

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Compound of Interest

Compound Name: DSPE-PEG-Maleimide, MW 5000

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For Researchers, Scientists, and Drug Development Professionals

DSPE-PEG-Maleimide 5000 is a high-purity, heterobifunctional phospholipid-polyethylene glycol conjugate that serves as a critical component in the development of advanced drug delivery systems. Its unique tripartite structure, comprising a lipid anchor, a hydrophilic spacer, and a reactive functional group, enables the creation of long-circulating nanocarriers, such as liposomes and micelles, capable of targeted delivery of therapeutic agents. This technical guide provides an in-depth overview of the structure, properties, and applications of DSPE-PEG-Maleimide 5000, with a focus on its role in targeted cancer therapy.

Core Structure and Physicochemical Properties

DSPE-PEG-Maleimide 5000 is an amphiphilic molecule with a precisely engineered architecture. It consists of three key components:

- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that
 acts as a hydrophobic anchor, enabling stable incorporation into the lipid bilayer of liposomes
 and the core of micelles.[1]
- Polyethylene Glycol (PEG) 5000: A hydrophilic polymer with an average molecular weight of 5000 Daltons. The PEG chain forms a hydrated layer on the surface of nanocarriers, providing a "stealth" characteristic that sterically hinders opsonization and recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.



Maleimide: A thiol-reactive functional group located at the distal end of the PEG chain. This
group allows for the covalent conjugation of targeting ligands, such as antibodies, peptides,
or aptamers, that contain sulfhydryl (-SH) groups. This conjugation is typically achieved
through a Michael addition reaction, forming a stable thioether bond.

A summary of the key physicochemical properties of DSPE-PEG-Maleimide 5000 is presented in Table 1.

Property	Specification
Synonyms	1,2-distearoyl-sn-glycero-3- phosphoethanolamine-N- [maleimide(polyethylene glycol)-5000]
CAS Number	474922-22-0
Appearance	White to off-white solid powder
Molecular Weight (Average)	~5750 Da
Purity	>95%
Solubility	Soluble in chloroform and warm water
Storage	-20°C in a dry environment

Experimental Protocols

The utility of DSPE-PEG-Maleimide 5000 in drug delivery research is exemplified by its application in the preparation of targeted liposomes. The following sections provide detailed methodologies for key experiments.

Preparation of Doxorubicin-Loaded Immunoliposomes

This protocol describes the preparation of doxorubicin-loaded liposomes and subsequent conjugation of a thiolated antibody to the liposome surface via DSPE-PEG-Maleimide 5000.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)



- Cholesterol
- DSPE-PEG-Maleimide 5000
- Doxorubicin hydrochloride
- Thiolated monoclonal antibody (e.g., anti-HER2)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Sepharose CL-4B column

Procedure:

- Liposome Formulation:
 - Dissolve DSPC, cholesterol, and DSPE-PEG-Maleimide 5000 in chloroform in a roundbottom flask at a desired molar ratio.
 - Remove the chloroform by rotary evaporation to form a thin lipid film on the flask wall.
 - Hydrate the lipid film with a doxorubicin hydrochloride solution by gentle rotation.
 - Subject the resulting multilamellar vesicles to five freeze-thaw cycles.
 - Extrude the liposome suspension through polycarbonate filters with progressively smaller pore sizes (e.g., 200 nm followed by 100 nm) to produce unilamellar vesicles of a defined size.
- Antibody Conjugation:
 - Incubate the doxorubicin-loaded liposomes with the thiolated monoclonal antibody at room temperature for 16-24 hours with gentle stirring. The maleimide groups on the liposome surface will react with the sulfhydryl groups on the antibody.



- Separate the resulting immunoliposomes from unconjugated antibody and free doxorubicin by size-exclusion chromatography using a Sepharose CL-4B column.
- Characterization:
 - Determine the size distribution and zeta potential of the immunoliposomes using dynamic light scattering.
 - Quantify the amount of encapsulated doxorubicin by spectrophotometry after disrupting the liposomes with a detergent.
 - Determine the antibody conjugation efficiency using a protein quantification assay (e.g., BCA assay).

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effects of drug-loaded immunoliposomes on cancer cells.

Materials:

- Cancer cell line (e.g., HER2-positive SK-BR-3 breast cancer cells)
- · Complete cell culture medium
- Doxorubicin-loaded immunoliposomes
- Control formulations (e.g., free doxorubicin, non-targeted liposomes)
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO
- Microplate reader

Procedure:



- Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with serial dilutions of the doxorubicin-loaded immunoliposomes and control formulations for 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the use of Western blotting to investigate the induction of apoptosis in cancer cells treated with targeted immunoliposomes.

Materials:

- Cancer cells treated with immunoliposomes as described above
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate



Chemiluminescence imaging system

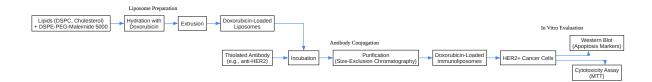
Procedure:

- Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
- Use the expression of a housekeeping protein, such as actin, as a loading control.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the preparation and evaluation of immunoliposomes and a targeted signaling pathway.

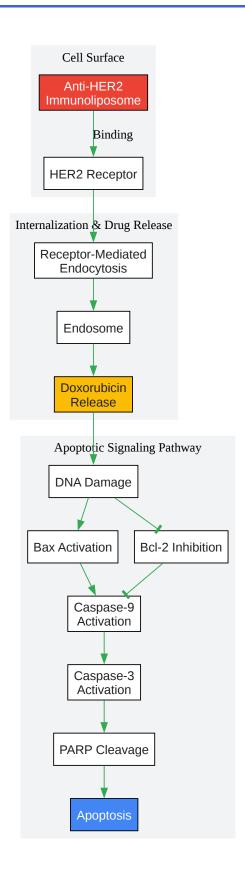




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Experimental workflow for preparing and evaluating immunoliposomes.





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Targeted drug delivery and induction of apoptosis via HER2 signaling.



Conclusion

DSPE-PEG-Maleimide 5000 is a versatile and indispensable tool in the field of drug delivery. Its well-defined structure allows for the creation of sophisticated nanocarriers that can be tailored for specific therapeutic applications. The ability to conjugate targeting ligands to the surface of these nanocarriers opens up new avenues for precision medicine, particularly in the treatment of cancer. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of DSPE-PEG-Maleimide 5000 in their work.

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References

- 1. Synthesis and Biological Evaluation of Herceptin-Conjugated Liposomes Loaded with Lipocalin-2 siRNA for the Treatment of Inflammatory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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